Cas no 1704429-03-7 (1H-Pyrazol-3-amine, 4-chloro-1-(3-chloro-2-propen-1-yl)-)

4-Chloro-1-(3-chloro-2-propen-1-yl)-1H-pyrazol-3-amine is a halogenated pyrazole derivative with potential applications in agrochemical and pharmaceutical synthesis. Its structure features reactive chloro and allyl substituents, enhancing its utility as an intermediate in heterocyclic chemistry. The presence of both chloro groups increases electrophilic reactivity, facilitating further functionalization. This compound may serve as a precursor in the development of biologically active molecules, including pesticides or pharmacophores. Its stability under standard conditions allows for straightforward handling and storage. The dual chloro substitution pattern offers regioselective modification opportunities, making it valuable for targeted synthetic pathways. Researchers may find it useful for constructing complex nitrogen-containing heterocycles with tailored properties.
1H-Pyrazol-3-amine, 4-chloro-1-(3-chloro-2-propen-1-yl)- structure
1704429-03-7 structure
Product name:1H-Pyrazol-3-amine, 4-chloro-1-(3-chloro-2-propen-1-yl)-
CAS No:1704429-03-7
MF:C6H7Cl2N3
MW:192.045878648758
CID:5295617

1H-Pyrazol-3-amine, 4-chloro-1-(3-chloro-2-propen-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazol-3-amine, 4-chloro-1-(3-chloro-2-propen-1-yl)-
    • Inchi: 1S/C6H7Cl2N3/c7-2-1-3-11-4-5(8)6(9)10-11/h1-2,4H,3H2,(H2,9,10)
    • InChI Key: WLMCGYRQRPEEPO-UHFFFAOYSA-N
    • SMILES: N1(CC=CCl)C=C(Cl)C(N)=N1

1H-Pyrazol-3-amine, 4-chloro-1-(3-chloro-2-propen-1-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-783436-0.25g
4-chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine
1704429-03-7
0.25g
$1065.0 2023-03-16
Enamine
EN300-783436-5.0g
4-chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine
1704429-03-7
5.0g
$3355.0 2023-03-16
Enamine
EN300-783436-0.05g
4-chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine
1704429-03-7
0.05g
$972.0 2023-03-16
Enamine
EN300-783436-1.0g
4-chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine
1704429-03-7
1g
$0.0 2023-06-06
Enamine
EN300-783436-2.5g
4-chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine
1704429-03-7
2.5g
$2268.0 2023-03-16
Enamine
EN300-783436-10.0g
4-chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine
1704429-03-7
10.0g
$4974.0 2023-03-16
Enamine
EN300-783436-0.5g
4-chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine
1704429-03-7
0.5g
$1111.0 2023-03-16
Enamine
EN300-783436-0.1g
4-chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine
1704429-03-7
0.1g
$1019.0 2023-03-16

Additional information on 1H-Pyrazol-3-amine, 4-chloro-1-(3-chloro-2-propen-1-yl)-

Recent Advances in the Study of 1H-Pyrazol-3-amine, 4-chloro-1-(3-chloro-2-propen-1-yl)- (CAS: 1704429-03-7)

The compound 1H-Pyrazol-3-amine, 4-chloro-1-(3-chloro-2-propen-1-yl)- (CAS: 1704429-03-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine derivative, characterized by its unique chloro-substituted pyrazole core, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of antimicrobial and anticancer activities.

One of the key breakthroughs in the study of this compound is its synthesis via a novel multi-step pathway that ensures high yield and purity. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structural integrity of the synthesized product. The optimized synthetic route has been documented in several peer-reviewed journals, highlighting its reproducibility and scalability for industrial applications.

In terms of biological activity, preliminary in vitro studies have demonstrated that 1H-Pyrazol-3-amine, 4-chloro-1-(3-chloro-2-propen-1-yl)- exhibits potent inhibitory effects against a range of Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, as evidenced by electron microscopy and biochemical assays. These findings suggest its potential as a lead compound for the development of new antibiotics, particularly in the face of rising antimicrobial resistance.

Additionally, recent investigations into the anticancer properties of this compound have revealed its ability to induce apoptosis in several cancer cell lines, including those resistant to conventional chemotherapy. Molecular docking studies suggest that the compound may interact with key oncogenic targets, such as kinases involved in cell proliferation and survival pathways. These insights have spurred further research into its structure-activity relationships (SAR) to enhance its efficacy and reduce potential side effects.

Despite these promising results, challenges remain in the clinical translation of 1H-Pyrazol-3-amine, 4-chloro-1-(3-chloro-2-propen-1-yl)-. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through comprehensive preclinical studies. Recent collaborative efforts between academia and industry aim to tackle these hurdles by employing advanced drug delivery systems and formulation strategies.

In conclusion, the compound 1H-Pyrazol-3-amine, 4-chloro-1-(3-chloro-2-propen-1-yl)- (CAS: 1704429-03-7) represents a promising candidate for further development in both antimicrobial and anticancer therapeutics. Ongoing research is expected to provide deeper insights into its pharmacological properties and potential clinical applications, paving the way for its eventual integration into modern medicine.

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